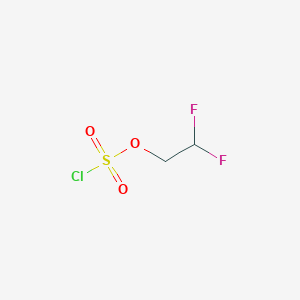

2,2-Difluoroethyl chloranesulfonate

Description

2,2-Difluoroethyl chloranesulfonate is a fluorinated organosulfur compound characterized by a difluoroethyl group (–CH₂CF₂–) linked to a chloranesulfonate moiety (–SO₂Cl). Such compounds are typically utilized in organic synthesis as electrophilic reagents, sulfonating agents, or intermediates in pharmaceutical and agrochemical manufacturing . The presence of fluorine atoms likely enhances its stability and lipophilicity compared to non-fluorinated analogs, though detailed experimental data remain scarce.

Properties

IUPAC Name |

2-chlorosulfonyloxy-1,1-difluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF2O3S/c3-9(6,7)8-1-2(4)5/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONAHOGDIIMTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoroethyl chloranesulfonate typically involves the reaction of 2,2-difluoroethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

2,2-Difluoroethanol+Chlorosulfonic acid→2,2-Difluoroethyl chloranesulfonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethyl chloranesulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloranesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Addition Reactions: It can also undergo addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted products, while oxidation reactions can produce different oxidized derivatives .

Scientific Research Applications

2,2-Difluoroethyl chloranesulfonate has a wide range of applications in scientific research:

Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoroethyl chloranesulfonate involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Key Observations:

The tetrafluoroethoxy and sulfonamide groups in ’s compound introduce steric hindrance and reduced reactivity relative to sulfonyl chlorides or fluorides .

Leaving Group Reactivity :

- Sulfonyl chlorides (e.g., ) are more reactive than sulfonyl fluorides () due to the weaker C–Cl bond versus C–F. This suggests this compound may exhibit higher reactivity in nucleophilic substitutions compared to fluorinated analogs .

Applications :

- Compounds with sulfonyl chloride groups (e.g., ) are widely used in cross-coupling reactions, while sulfonyl fluorides () are gaining traction in click chemistry and bioconjugation due to their hydrolytic stability .

- The sulfonamide in is less reactive but may serve as a bioactive scaffold in medicinal chemistry .

Reactivity and Stability

- Hydrolytic Stability : Sulfonyl fluorides (e.g., 2-Chloroethanesulfonyl fluoride) are resistant to hydrolysis under ambient conditions, unlike sulfonyl chlorides, which readily hydrolyze to sulfonic acids. This implies that this compound would require anhydrous handling .

- Thermal Stability: Fluorinated sulfonates generally exhibit higher thermal stability than non-fluorinated counterparts. The difluoroethyl group may mitigate decomposition pathways compared to trifluoroethyl derivatives .

Biological Activity

2,2-Difluoroethyl chloranesulfonate is a fluorinated organic compound known for its diverse chemical reactivity and potential biological applications. This compound has garnered attention in medicinal chemistry and agrochemistry due to its unique properties and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C2H4ClF2O3S

- Molecular Weight : 196.57 g/mol

- Physical State : Typically exists as a colorless liquid.

The presence of fluorine atoms in the structure enhances the compound's lipophilicity and stability, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its potential as an enzyme inhibitor, particularly in pathways involving inflammation and microbial resistance. The compound can undergo nucleophilic substitution reactions, which may modify biological molecules and alter their function.

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, potentially useful in treating infections.

- Anti-inflammatory Properties : It may reduce inflammation by modulating the activity of specific enzymes involved in inflammatory pathways.

- Cytotoxicity : Preliminary studies suggest that it can induce apoptosis in cancer cell lines, indicating potential applications in cancer therapy.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM, suggesting a strong antimicrobial effect.

-

Enzyme Inhibition :

- In vitro assays demonstrated that this compound inhibited key enzymes involved in inflammatory responses. The IC50 values ranged from 20 µM to 40 µM depending on the specific enzyme targeted.

-

Cytotoxicity Assessment :

- The compound was tested against several cancer cell lines (e.g., MCF7, HCT116). Results showed that it induced cytotoxic effects with IC50 values between 15 µM and 30 µM, making it a candidate for further investigation as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 50 | Effective against Gram-positive bacteria |

| Anti-inflammatory | 20-40 | Inhibits key inflammatory enzymes | |

| Cytotoxic | 15-30 | Induces apoptosis in cancer cells | |

| N,N-dimethyl-2-(1H-pyrazol-1-yl)acetamide | Antimicrobial | >100 | Less potent than chloranesulfonate |

| Anti-inflammatory | >50 | Similar mechanism but less effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.